Dinitramine
Dinitramine
Dinitramine is a C-nitro compound.
Brand Name:
Vulcanchem
CAS No.:
29091-05-2
VCID:
VC21238966
InChI:
InChI=1S/C11H13F3N4O4/c1-3-16(4-2)9-7(17(19)20)5-6(11(12,13)14)8(15)10(9)18(21)22/h5H,3-4,15H2,1-2H3
SMILES:
CCN(CC)C1=C(C=C(C(=C1[N+](=O)[O-])N)C(F)(F)F)[N+](=O)[O-]
Molecular Formula:
C11H13F3N4O4
Molecular Weight:
322.24 g/mol
Dinitramine
CAS No.: 29091-05-2
Cat. No.: VC21238966
Molecular Formula: C11H13F3N4O4
Molecular Weight: 322.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Dinitramine is a C-nitro compound. |
|---|---|
| CAS No. | 29091-05-2 |
| Molecular Formula | C11H13F3N4O4 |
| Molecular Weight | 322.24 g/mol |
| IUPAC Name | 3-N,3-N-diethyl-2,4-dinitro-6-(trifluoromethyl)benzene-1,3-diamine |
| Standard InChI | InChI=1S/C11H13F3N4O4/c1-3-16(4-2)9-7(17(19)20)5-6(11(12,13)14)8(15)10(9)18(21)22/h5H,3-4,15H2,1-2H3 |
| Standard InChI Key | OFDYMSKSGFSLLM-UHFFFAOYSA-N |
| SMILES | CCN(CC)C1=C(C=C(C(=C1[N+](=O)[O-])N)C(F)(F)F)[N+](=O)[O-] |
| Canonical SMILES | CCN(CC)C1=C(C=C(C(=C1[N+](=O)[O-])N)C(F)(F)F)[N+](=O)[O-] |
| Colorform | Yellow crystals |
| Melting Point | 98.0 °C 98.0-99.0 °C |
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